N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide
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Overview
Description
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes this compound a versatile intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones, with reaction conditions often involving acidic or basic catalysts.
Substitution Reactions: Reagents such as halides and amines are commonly used, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes .
Scientific Research Applications
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamide: A simpler compound with similar reactivity but lacking the substituted aryl group.
N-aryl cyanoacetamides: Compounds with different aryl substitutions, which can affect their reactivity and biological activity.
Uniqueness
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological properties. This substitution can enhance its potential as an intermediate in the synthesis of novel heterocyclic compounds with diverse applications .
Properties
IUPAC Name |
N-[2-cyano-1-(4-methoxyphenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)15-13(2,9-14)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBULJFLNYEIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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